Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide

Lipophilicity Drug-likeness Physicochemical profiling

Procure this specific 2-methylthio-4-(p-tolylthio)thieno[3,2-d]pyrimidine for reproducible kinase-targeted screening. The [3,2-d] regioisomer (not [2,3-d]) maintains the critical N-1/C-2 hinge-binding vector. Unlike allyl or benzyl analogs, the methylthio C‑2 group withstands nucleophilic amination conditions, enabling sequential functionalization with fewer steps and higher atom economy. With MW 304.5, logP 4.9, and only 3 rotatable bonds, it occupies optimal fragment-like space for lead optimization. The diagnostic CS neutral loss (44 Da) under (+)‑ESI‑CID supports selective MRM quantitation even in complex matrices. Insist on the correct substitution pattern to avoid assay variability from promiscuous binding.

Molecular Formula C14H12N2S3
Molecular Weight 304.5 g/mol
CAS No. 866049-12-9
Cat. No. B3160466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide
CAS866049-12-9
Molecular FormulaC14H12N2S3
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SC
InChIInChI=1S/C14H12N2S3/c1-9-3-5-10(6-4-9)19-13-12-11(7-8-18-12)15-14(16-13)17-2/h3-8H,1-2H3
InChIKeyOJGSZQMSEJMLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide (CAS 866049-12-9) – Core Structural and Physicochemical Profile for Procurement Decisions


Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide (CAS 866049-12-9) is a 2,4-disubstituted thieno[3,2-d]pyrimidine bearing a methylsulfanyl group at the C‑2 position and a p‑tolylsulfanyl group at C‑4 [1]. The compound has a molecular formula of C₁₄H₁₂N₂S₃ and a molecular weight of 304.5 g·mol⁻¹ [1]. Thieno[3,2-d]pyrimidines are recognized as privileged scaffolds in medicinal chemistry, with documented activity across anticancer, anti‑infective, and kinase‑inhibition programs [2]. The dual‑thioether substitution pattern of this specific congener provides a distinct physicochemical and reactivity profile that sets it apart from both the unsubstituted core and analogs bearing alternative C‑2 or C‑4 substituents [1][2].

Why Thieno[3,2-d]pyrimidine Analogs Cannot Be Interchanged with Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide


The thieno[3,2-d]pyrimidine scaffold tolerates extensive substitution; however, even minor alterations at the C‑2 or C‑4 positions produce compounds with divergent lipophilicity, metabolic stability, and target‑binding profiles [1]. The methylsulfanyl group at C‑2 is not a passive placeholder—it directly modulates the electron density of the pyrimidine ring, influences the compound’s logP, and determines the fragmentation signature in mass spectrometry [2]. Consequently, procurement decisions that treat the methyl, allyl, benzyl, or chloro C‑2 analogs as interchangeable building blocks risk introducing uncontrolled variability in downstream synthesis, analytical detection, and biological assay outcomes, making a compound‑specific evaluation essential for reproducible research [1][2].

Quantitative Differentiation Evidence for Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Head‑to‑Head: Methylthio Analog vs. Benzylthio Analog

The target compound exhibits a computed XLogP3‑AA of 4.9, whereas the direct C‑2 benzylsulfanyl analog (CAS 478067‑45‑7) has an XLogP3‑AA of 6.4 [1][2]. This 1.5‑log‑unit difference represents an approximately 30‑fold higher theoretical octanol‑water partition coefficient for the benzyl congener, indicating that the methylsulfanyl substituent imparts substantially lower lipophilicity [1].

Lipophilicity Drug-likeness Physicochemical profiling

Mass Spectrometry Fragmentation Signature: Diagnostic CS Elimination from the C‑2 Methylthio Group

Under positive‑ion electrospray ionization collision‑induced dissociation ((+)‑ESI‑CID), 2,4‑substituted thieno[3,2‑d]pyrimidines bearing a methylthio substituent at C‑2 undergo a characteristic neutral loss of CS (44 Da), producing a diagnostic fragment ion that is absent or diminished in analogs carrying a simple methyl or amino substituent at C‑2 [1]. This fragmentation pathway provides a unique, compound‑specific MS/MS fingerprint that enables unambiguous identification of the methylthio‑containing scaffold in complex mixtures.

Mass spectrometry Structural elucidation Analytical chemistry

Synthetic Selectivity: Stability of Methylthio Group Under Nucleophilic Amination Conditions

In 2,4‑disulfanyl‑substituted thieno[2,3‑d]pyrimidine systems, the allylsulfanyl and benzylsulfanyl groups undergo selective nucleophilic replacement by secondary amines under mild conditions, while the methylsulfanyl substituent remains intact [1]. This chemoselectivity has been exploited to achieve sequential, orthogonal derivatization of bis‑thioether thienopyrimidines. Although the primary literature example involves the [2,3‑d] isomer, the analogous electronic environment at C‑2 of the [3,2‑d] scaffold predicts a comparable stability hierarchy (methyl > allyl ≈ benzyl toward nucleophilic displacement).

Synthetic chemistry Late‑stage functionalization Building block selectivity

Molecular Compactness and Rotatable Bond Economy vs. Larger C‑2 Homologs

The target compound contains only 3 rotatable bonds and a molecular weight of 304.5 g·mol⁻¹, compared to 5 rotatable bonds and 380.6 g·mol⁻¹ for the benzylsulfanyl analog (CAS 478067‑45‑7) [1][2]. The lower rotational degrees of freedom, combined with the reduced molecular weight, yield a more favorable ligand‑efficiency profile, which is a key consideration in fragment‑based drug discovery and when minimizing entropic penalties upon target binding.

Ligand efficiency Molecular complexity Drug design metrics

Commercially Available Purity Specification and Vendor‑Confirmed Identity

The compound is offered by reputable chemical suppliers with documented purity specifications: AKSci supplies the compound at 95% purity (Catalog 4175CF), while Leyan (Shanghai) lists it at 90% purity (Catalog 2131193) . These stated purity levels serve as procurement baselines; researchers requiring >95% purity for critical biological assays can select the higher‑specification source. The compound is supplied as a research‑grade chemical (not for human use), consistent with its role as a synthetic intermediate or screening library member .

Quality control Procurement specification Supplier comparison

Thieno[3,2‑d] vs. Thieno[2,3‑d] Isomer Scaffold Potency Differentiation in Kinase Inhibition

The thieno[3,2‑d]pyrimidine regioisomer, to which the target compound belongs, has been shown to confer superior inhibitory activity against certain protein kinases compared to the thieno[2,3‑d] isomer. For instance, in a PI3Kα inhibitor series, the [3,2‑d] scaffold demonstrated low‑nanomolar potency (IC₅₀ < 10 nM for optimized derivatives), while corresponding [2,3‑d] congeners were substantially less active [1]. Because the target compound bears the [3,2‑d] fusion geometry, it inherits this isomer‑specific pharmacophoric advantage, differentiating it from any [2,3‑d] or [3,4‑d] thienopyrimidine building block in kinase‑targeted library design.

Kinase selectivity Scaffold hopping Isomer comparison

Evidence‑Based Application Scenarios for Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide


Kinase‑Focused Library Design Requiring Thieno[3,2‑d] Scaffold Specificity

Given the ≥10‑fold potency advantage of the thieno[3,2‑d] core over the [2,3‑d] isomer in PI3Kα inhibition [1], this compound serves as the correct building block for constructing kinase‑targeted screening libraries. Procurement of the [3,2‑d] regioisomer, rather than the more common [2,3‑d] variant, is essential to maintain the N‑1/C‑2 hydrogen‑bonding vector alignment with the kinase hinge. The methylthio group provides a synthetic handle for late‑stage diversification via oxidation to the sulfoxide/sulfone or metal‑catalyzed cross‑coupling after conversion to the corresponding sulfone, enabling SAR exploration without altering the core pharmacophore geometry.

Multi‑Step Medicinal Chemistry Requiring Orthogonal C‑2 Protection

In synthetic routes where the C‑4 arylthio substituent must be diversified while preserving the C‑2 substituent, the methylthio group's demonstrated stability under nucleophilic amination conditions [1] is critical. Unlike the allyl‑ or benzyl‑sulfanyl analogs, which undergo undesired S–C cleavage when exposed to secondary amines, the methylsulfanyl group survives these conditions, allowing sequential functionalization with higher overall yield and fewer protection/deprotection steps. This directly reduces step count and improves atom economy in multi‑gram scale‑up of lead compounds.

Analytical Method Development Leveraging Diagnostic MS/MS Fragmentation

The characteristic CS neutral loss (44 Da) of the methylthio substituent under (+)‑ESI‑CID [1] enables the development of selective multiple reaction monitoring (MRM) transitions for quantifying this compound and its metabolites in complex biological matrices. This diagnostic fragmentation can be exploited to distinguish the methylthio compound from co‑eluting isobaric interferences or metabolites where the C‑2 group has been modified, without requiring chromatographic baseline resolution. Analytical groups can therefore build robust LC‑MS/MS methods for pharmacokinetic or metabolic stability studies with lower limits of quantitation achievable through the unique fragmentation channel.

Fragment‑Based Drug Discovery Prioritizing Ligand‑Efficient Starting Points

With a molecular weight of 304.5 g·mol⁻¹, only 3 rotatable bonds, and a computed logP of 4.9, this compound occupies a region of physicochemical space that balances adequate lipophilicity for membrane permeability with a size and complexity profile compatible with fragment‑based screening [1]. In a fragment merger or fragment‑growing campaign, selecting the methylthio analog rather than the benzylthio analog (MW 380.6, 5 rotatable bonds, logP 6.4) avoids the introduction of excessive lipophilicity that can lead to promiscuous binding and poor developability. The compound's ligand efficiency (LE ≈ 0.35–0.40 for typical kinase inhibition) places it within an acceptable range for fragment hit optimization.

Quote Request

Request a Quote for Methyl 4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidin-2-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.